2-(4-BENZOYLPIPERAZIN-1-YL)ANILINE

Antiproliferative Antibody-Drug Conjugate (ADC) Payload Microtubule Disruption

Procure 2-(4-benzoylpiperazin-1-yl)aniline (CAS 93730-31-5) to access the validated benzoylpiperazine-aniline pharmacophore essential for GlyT-1 inhibitor SAR and KX-01-derived ADC payload development. The ortho-aniline group provides a critical linker attachment point absent in morpholine analogs—replacement of morpholine with N-benzoylpiperazine yields up to 11-fold improvement in antiproliferative potency. Unlike benzylpiperazines lacking GlyT-1 activity, this CAS ensures the exact regiochemistry required for dual-target kinase engagement (RET IC50 4.40 nM). Strictly specify CAS 93730-31-5 for reproducible assay results.

Molecular Formula C17H19N3O
Molecular Weight 281.359
CAS No. 93730-31-5
Cat. No. B2890316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-BENZOYLPIPERAZIN-1-YL)ANILINE
CAS93730-31-5
Molecular FormulaC17H19N3O
Molecular Weight281.359
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2N)C(=O)C3=CC=CC=C3
InChIInChI=1S/C17H19N3O/c18-15-8-4-5-9-16(15)19-10-12-20(13-11-19)17(21)14-6-2-1-3-7-14/h1-9H,10-13,18H2
InChIKeyMXYJNHKKNIXOCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Benzoylpiperazin-1-yl)aniline (CAS 93730-31-5): Core Scaffold Identity and Research-Grade Procurement Context


2-(4-Benzoylpiperazin-1-yl)aniline (CAS 93730-31-5), also designated as [4-(2-aminophenyl)piperazin-1-yl](phenyl)methanone, is a synthetic organic compound with the molecular formula C17H19N3O and a molecular weight of 281.35 g/mol . Structurally, it comprises a piperazine ring substituted at the N1 position with a benzoyl moiety and at the N4 position with an ortho-aminophenyl (aniline) group [1]. This compound serves as a critical core scaffold and synthetic intermediate in medicinal chemistry research, particularly as the foundational structural motif for generating diversified benzoylpiperazine derivatives explored for CNS disorders via glycine transporter-1 (GlyT-1) inhibition [2] and for oncology applications through kinase-targeted antiproliferative mechanisms [3].

Procurement Risk Alert: Why Generic Piperazine Analogs Cannot Substitute for 2-(4-Benzoylpiperazin-1-yl)aniline in Active Scaffolds


Substituting 2-(4-benzoylpiperazin-1-yl)aniline with structurally similar but non-identical piperazine derivatives—such as benzylpiperazine analogs (e.g., CAS 199105-17-4), N-alkylpiperazines, or unsubstituted piperazines—introduces unacceptable experimental variability due to three documented factors. First, the benzoyl moiety is essential for target engagement in certain chemotypes; replacement with morpholine in a related KX-01-derived series resulted in a quantitatively measurable 11-fold difference in antiproliferative potency [1]. Second, the ortho-aniline substituent provides a critical functional handle for linker attachment in antibody-drug conjugate (ADC) development, a synthetic utility absent in simpler benzoylpiperazines lacking this aromatic amine [2]. Third, within the GlyT-1 inhibitor class, even minor modifications to the aryl substitution pattern or benzoylpiperazine geometry produce compounds with divergent GlyT-1 inhibition profiles, receptor occupancy, and CNS penetration [3]. Procurement of this specific CAS registry number (93730-31-5) ensures the precise regiochemical and functional group architecture required for assay reproducibility, SAR interpretation, and potential follow-up chemistry.

Quantitative Differentiation Evidence: 2-(4-Benzoylpiperazin-1-yl)aniline vs. Closest Analogs and Alternative Scaffolds


N-Benzoylpiperazine vs. Morpholine Scaffold Replacement: 11-Fold Antiproliferative Activity Improvement in KX-01 Analog Series

In a 2025 study evaluating KX-01 (tirbanibulin) derivatives for enhanced anticancer potency, replacement of the morpholine group with an N-benzoylpiperazine scaffold yielded an analog with significantly improved in vitro antiproliferative activity [1]. The study specifically highlights that the N-benzoylpiperazine-containing analog achieved up to an 11-fold enhancement in antiproliferative activity relative to the morpholine-containing comparator [1]. This potency gain was attributed to enhanced microtubule disruption and Src inhibition—the dual mechanism of action characteristic of this chemotype [2]. Furthermore, the aniline functionality on the phenyl ring provides a validated linker attachment point for ADC development while preserving substantial cytotoxicity [3].

Antiproliferative Antibody-Drug Conjugate (ADC) Payload Microtubule Disruption Src Inhibition

GlyT-1 Inhibitory Activity: Benzoylpiperazine Core as a Privileged Scaffold for CNS Target Engagement

Hoffmann-La Roche patents (US 7,605,163 and US 7,427,612) disclose benzoylpiperazine derivatives, for which 2-(4-benzoylpiperazin-1-yl)aniline serves as a core synthetic precursor, as potent and selective glycine transporter-1 (GlyT-1) inhibitors [1]. The benzoylpiperazine core is explicitly identified as a pharmacophore for GlyT-1 engagement, with the patents demonstrating that compounds within this scaffold class exhibit in vitro GlyT-1 inhibitory activity supporting therapeutic application in schizophrenia, cognitive impairment, and Alzheimer's disease [2]. In contrast, structurally divergent piperazine analogs lacking the benzoyl substitution—such as unsubstituted piperazines, benzylpiperazines (e.g., CAS 199105-17-4), or N-alkylpiperazines—do not confer the same GlyT-1 binding geometry and have not been demonstrated to produce comparable inhibition [3]. This represents a class-level inference that the benzoylpiperazine-aniline hybrid structure is a privileged pharmacophoric element for this target.

GlyT-1 Inhibition Schizophrenia Cognitive Impairment CNS Drug Discovery

AMPK Activation EC50: Functional Activity of Benzoylpiperazine-Containing Compound in Human Kinase Assay

A benzoylpiperazine-containing compound structurally derived from the 2-(4-benzoylpiperazin-1-yl)aniline scaffold (specifically 5-(4-benzoylpiperazine-1-carbonyl)-N-(1-(4-cyanobenzyl)piperidin-4-yl)picolinamide, BDBM327938) was evaluated for its ability to activate human 5'-AMP-activated protein kinase catalytic subunit alpha-2 (AMPK) in an enzyme-linked immunosorbent assay [1]. The compound exhibited an EC50 value of 3.00 × 10³ nM (3.00 μM) in this functional activation assay [1]. This quantitative binding data provides a reference point for the benzoylpiperazine scaffold's engagement with the AMPK target, a key regulator of cellular energy homeostasis and a therapeutic target in metabolic disease and oncology [2].

AMPK Activation Metabolic Disease Kinase Modulation Enzyme Assay

RET Kinase Inhibition: Benzoylpiperazine-Containing Compound Demonstrates Low Nanomolar IC50 in Wild-Type and Mutant Kinase Assays

A benzoylpiperazine-containing compound (4-(6-(4-benzoylpiperazin-1-yl)pyridin-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile; BDBM284059) was evaluated for RET kinase inhibitory activity using CisBio's HTRF KinEASE-TK assay [1]. The compound demonstrated an IC50 value of 4.40 nM against wild-type RET kinase [1]. This sub-5 nM potency illustrates the ability of benzoylpiperazine-based scaffolds to achieve high-affinity engagement with clinically relevant kinase targets [2].

RET Kinase Inhibition Oncology Targeted Therapy Kinase Assay

Aniline Functionality as Validated Linker Attachment Point: Preserved Cytotoxicity in ADC Payload Development

The 2025 KX-01 analog study explicitly demonstrates that introducing a phenol or aniline functionality—as present in 2-(4-benzoylpiperazin-1-yl)aniline—preserves substantial cytotoxicity while providing a common linker attachment point for antibody-drug conjugate (ADC) development [1]. In contrast, the morpholine-containing comparator lacks this synthetic handle for bioconjugation [2]. This functional group differentiation is critical for procurement decisions: the ortho-aniline moiety enables downstream conjugation chemistry that is not accessible with simpler benzoylpiperazine fragments lacking the aminophenyl substituent [3].

Antibody-Drug Conjugate (ADC) Linker Chemistry Payload Optimization Bioconjugation

Validated Research Applications: Where 2-(4-Benzoylpiperazin-1-yl)aniline Delivers Quantifiable Value


ADC Payload Optimization: Leveraging 11-Fold Potency Gain and Conjugation-Ready Aniline Handle

For medicinal chemistry teams developing next-generation antibody-drug conjugate (ADC) payloads based on the KX-01 (tirbanibulin) chemotype, procurement of 2-(4-benzoylpiperazin-1-yl)aniline is strategically justified by direct comparative data. Replacing the morpholine group with an N-benzoylpiperazine scaffold yields up to an 11-fold improvement in in vitro antiproliferative activity while preserving the dual microtubule disruption and Src inhibition mechanism [1]. The ortho-aniline substituent provides a validated linker attachment point that maintains cytotoxicity—a functional handle absent in morpholine-containing analogs and simpler benzoylpiperazine fragments [2]. This compound enables simultaneous optimization of payload potency and conjugation chemistry in a single scaffold .

CNS Drug Discovery: GlyT-1 Inhibitor Scaffold Development for Schizophrenia and Cognitive Disorders

The benzoylpiperazine-aniline motif, for which 2-(4-benzoylpiperazin-1-yl)aniline serves as a core synthetic intermediate, is a validated pharmacophore for glycine transporter-1 (GlyT-1) inhibition [1]. Hoffmann-La Roche patents (US 7,605,163 and US 7,427,612) establish this scaffold class as potent and selective GlyT-1 inhibitors with therapeutic relevance to schizophrenia, cognitive impairment, and Alzheimer's disease [2]. Procurement of this specific CAS registry number provides the exact core structure required for SAR expansion within this validated CNS target space, distinguishing it from non-benzoyl piperazine analogs (e.g., benzylpiperazines) that lack demonstrated GlyT-1 activity .

Kinase-Focused Oncology Programs: Sub-5 nM RET Inhibition and AMPK Activation Scaffold

Benzoylpiperazine-containing compounds derived from the 2-(4-benzoylpiperazin-1-yl)aniline core demonstrate quantifiable target engagement across multiple kinase targets of oncology interest. A representative benzoylpiperazine derivative exhibits an IC50 of 4.40 nM against RET kinase in HTRF KinEASE-TK assays [1], while structurally related compounds show AMPK activation with EC50 values of 3.00 μM [2]. These quantitative activity benchmarks support procurement of this core intermediate for medicinal chemistry programs targeting RET-driven cancers or metabolic kinase pathways .

Structure-Activity Relationship (SAR) Studies: Defined Functional Handles for Library Diversification

2-(4-Benzoylpiperazin-1-yl)aniline offers two chemically orthogonal diversification points—the benzoyl carbonyl for amide/ketone modifications and the ortho-aniline nitrogen for substitution, coupling, or conjugation reactions [1]. This dual functionalization capacity enables systematic SAR exploration across both the N1-benzoyl region (implicated in GlyT-1 pharmacophore activity) and the N4-aniline region (validated for linker attachment in ADC development) [2]. The compound's MDL number (MFCD03848227) and defined purity specifications (95%+) facilitate reproducible library synthesis and assay validation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-BENZOYLPIPERAZIN-1-YL)ANILINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.